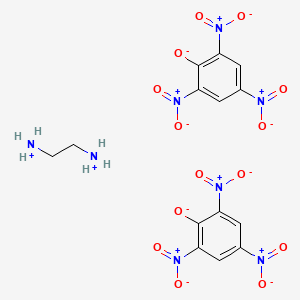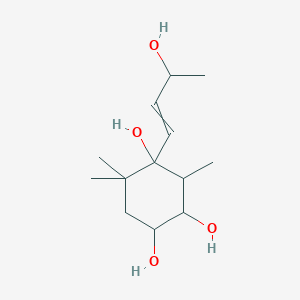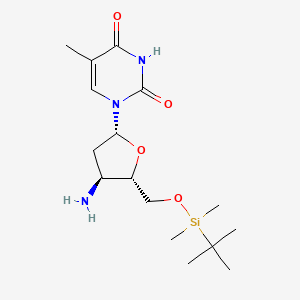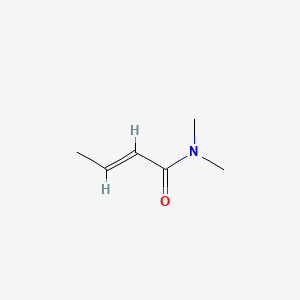
ethyl 2-pentanoylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-pentanoylbenzoate is an organic compound with the molecular formula C14H18O3. It is an ester derived from benzoic acid and pentanoic acid, characterized by its aromatic ring and ester functional group. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-pentanoylbenzoate can be synthesized through the esterification of 2-pentanoylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-pentanoylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: 2-pentanoylbenzoic acid.
Reduction: 2-pentanoylbenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Ethyl 2-pentanoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-pentanoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways. The aromatic ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-pentanoylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-butanoylbenzoate: Similar structure but with a butanoyl group instead of a pentanoyl group.
Ethyl 2-hexanoylbenzoate: Similar structure but with a hexanoyl group instead of a pentanoyl group.
Uniqueness
This compound is unique due to its specific ester and aromatic ring combination, which imparts distinct chemical properties and reactivity. Its intermediate chain length (pentanoyl group) provides a balance between hydrophobicity and reactivity, making it suitable for various applications.
Propriétés
Numéro CAS |
131379-20-9 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29092 |
Synonymes |
ethyl 2-pentanoylbenzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


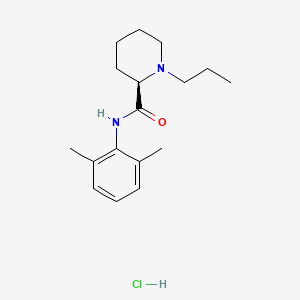
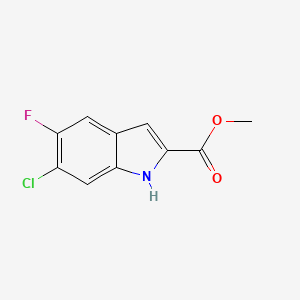
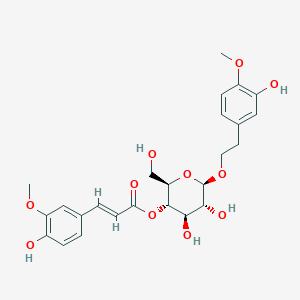
![2-(4-Dibutylaminopropoxyphenyl)-6-bromoimidazo[1,2-a]pyridine](/img/structure/B1149588.png)
